Product packaging for Pentalene, octahydro-(Cat. No.:CAS No. 1755-05-1)

Pentalene, octahydro-

Cat. No.: B157100
CAS No.: 1755-05-1
M. Wt: 110.2 g/mol
InChI Key: AEBWATHAIVJLTA-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Systems in Advanced Organic Chemistry

Fused bicyclic systems, where two rings share two adjacent atoms, are fundamental structural motifs in organic chemistry. wikipedia.org Their importance stems from their prevalence in a vast array of natural products, including terpenoids and alkaloids, which often exhibit significant biological activities. nih.gov The rigid, three-dimensional architecture of fused rings provides a unique scaffold that influences molecular shape, conformation, and reactivity. This makes them valuable building blocks in the total synthesis of complex natural products and in the design of new pharmaceuticals. libretexts.org

The bicyclo[3.3.0]octane framework, in particular, is a conspicuous structural unit in a class of natural products known as diquinanes. nih.gov The stereochemistry of the ring fusion—whether it is cis or trans—profoundly impacts the molecule's stability and shape. The cis isomer is significantly more stable, by approximately 6-8 kcal/mol, compared to the highly strained trans isomer. rsc.orgbiomedres.us This high strain energy in trans-fused bicyclo[3.3.0]octane systems presents a formidable challenge to synthetic chemists, making the development of methods to construct this framework an active area of research. rsc.orgrsc.org The controlled, stereoselective synthesis of these systems is crucial for accessing target molecules with specific biological functions.

Historical Trajectories and Foundational Studies of Octahydropentalene

Early investigations into bicyclo[3.3.0]octane laid the groundwork for understanding its fundamental properties. Foundational studies in the 1930s by Linstead and Barrett began to delineate the properties of this fused ring system. nist.gov Later, in the 1970s, detailed thermochemical experiments, including heats of combustion, precisely quantified the strain energy difference between the cis and trans isomers, confirming the much higher strain of the trans configuration. rsc.orgnist.gov

The conformational dynamics of octahydropentalene, particularly the cis isomer, have also been a subject of study. Unlike the rigid trans isomer, cis-octahydropentalene is conformationally mobile, exhibiting a fluxional nature similar to cyclopentane (B165970), a phenomenon known as pseudorotation. biomedres.usbiomedres.us This mobility, contrasted with the rigidity at the fused carbons, can have significant effects on the biological properties of natural products containing this core. biomedres.us Early synthetic efforts focused on establishing reliable routes to the bicyclo[3.3.0]octane skeleton, which often involved ring-expansion or intramolecular cyclization strategies. arkat-usa.orgmit.edu These foundational studies were critical for enabling the later use of this scaffold in the ambitious total syntheses of complex natural products. researchgate.net

Overview of Current Academic Research Frontiers Pertaining to Octahydropentalene

Contemporary research on octahydropentalene and its derivatives is vibrant and multifaceted, pushing the boundaries of synthesis, catalysis, and materials science.

Advanced Synthetic Methodologies: A primary focus remains on the development of new, efficient, and stereoselective methods for constructing the bicyclo[3.3.0]octane core. researchgate.net Modern strategies include:

Palladium-Catalyzed Cycloalkenylations: These methods provide effective routes to substituted bicyclo[3.3.0]octanes. researchgate.net

Pauson-Khand Reaction: This formal [2+2+1] cycloaddition is a powerful tool for building the cyclopentenone moiety often found in functionalized bicyclo[3.3.0]octane systems.

Radical Cascade Reactions: Metal-free approaches using radical cyclizations have emerged as an efficient strategy for synthesizing these frameworks. researchgate.net

Ring Expansion Reactions: Acid-catalyzed ring expansions of smaller bicyclic systems, such as isopropylidenecyclobutane derivatives, offer a high-yielding and stereoselective pathway. arkat-usa.org

Total Synthesis of Natural Products: The bicyclo[3.3.0]octane unit is a key feature in numerous complex natural products, and its construction is often a pivotal step in their total synthesis. nih.gov Recent synthetic campaigns have targeted highly strained natural products containing the trans-fused bicyclo[3.3.0]octane ring system, a significant synthetic challenge that has only recently seen major breakthroughs. rsc.orgrsc.org Optically active bicyclo[3.3.0]octane derivatives serve as crucial chiral building blocks for preparing a wide range of biologically active compounds. scielo.br

Asymmetric Catalysis: The rigid, well-defined three-dimensional structure of the bicyclo[3.3.0]octane scaffold makes it an attractive platform for the development of chiral ligands used in asymmetric catalysis. researchgate.net Asymmetric catalysis is a powerful technique for creating molecules with a specific "handedness" or stereochemistry, which is vital in the pharmaceutical industry where often only one enantiomer of a drug is effective. youtube.comyoutube.com Derivatives of bicyclo[3.3.0]octane, such as amino alcohols, have been successfully employed as chiral ligands in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses. researchgate.net

Table 1: Physicochemical Properties of Octahydropentalene Isomers

Property cis-Octahydropentalene trans-Octahydropentalene
Molecular Formula C₈H₁₄ C₈H₁₄
Molecular Weight 110.20 g/mol 110.20 g/mol
CAS Number 694-43-9 5597-89-7
Relative Stability More stable Less stable (by ~6-8 kcal/mol) rsc.orgbiomedres.us
Conformation Fluxional, mobile biomedres.us Rigid biomedres.us

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B157100 Pentalene, octahydro- CAS No. 1755-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWATHAIVJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075054, DTXSID601030989
Record name Octahydropentalene
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Record name cis-Octahydropentalene
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

694-72-4, 1755-05-1, 5597-89-7
Record name Octahydropentalene
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Record name Pentalene, octahydro-, cis-
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Record name trans-Bicyclo(3.3.0)octane
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Record name Pentalene, octahydro-
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Record name Octahydropentalene
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Record name cis-Octahydropentalene
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Record name OCTAHYDROPENTALENE
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Stereochemical and Structural Elucidation of Octahydropentalene Isomers

Configuration and Interconversion of cis- and trans-Octahydropentalene

Octahydropentalene exists as two primary stereoisomers: cis-octahydropentalene and trans-octahydropentalene. These isomers are diastereomers, differing in the spatial arrangement of the hydrogen atoms at the bridgehead carbons where the two rings are fused.

In the cis-isomer , the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system.

In the trans-isomer , these hydrogen atoms are on opposite sides.

This difference in configuration leads to a significant disparity in thermodynamic stability. The cis-fused isomer is considerably more stable than the trans-fused isomer. biomedres.usatlantis-press.com The energy difference is reported to be approximately 8 kcal/mol (about 27 kJ/mol). biomedres.uscore.ac.uk This substantial energy gap is primarily attributed to the severe ring strain in the trans configuration. core.ac.uk Fusing two five-membered rings in a trans fashion introduces significant torsional and angle strain, making the molecule inherently less stable. biomedres.us In contrast, the cis-fusion allows the two cyclopentane (B165970) rings to adopt more relaxed, low-energy conformations. biomedres.us

The interconversion between cis- and trans-octahydropentalene does not occur under normal conditions as it would require the breaking and reforming of covalent bonds. However, the cis-isomer itself is conformationally dynamic. biomedres.us While the trans-isomer is relatively rigid, the cis-isomer is fluxional, meaning it can readily interconvert between various conformations at room temperature. biomedres.usbiomedres.us This flexibility arises from the pseudorotation of the two fused cyclopentane rings. repec.org The molecule is rigid at the point of fusion but mobile at the ends of the rings. biomedres.us

Analysis of Ring Junction Topologies within the Bicyclo[3.3.0]octane Framework

The cyclopentane ring itself is not planar and exists in puckered conformations to relieve torsional strain. The two primary conformations are the envelope (with four carbons in a plane and one out of the plane) and the half-chair (with three carbons in a plane, one above, and one below). In cis-octahydropentalene, the two fused rings can adopt various combinations of these conformations. Computational studies and conformational analysis have identified a complex potential energy surface with numerous possible conformers. biomedres.us These include:

Double envelope forms

Envelope half-chair forms

Double half-chair forms biomedres.us

The fusion of the rings restricts their mobility compared to a single cyclopentane ring, making some conformers higher in energy and less accessible. biomedres.us The stereochemistry at the ring junction can be further described as cis-syn-cis or cis-anti-cis, with the latter being more common in natural products. researchgate.net The specific conformation adopted can be influenced by the presence and orientation of substituents on the bicyclo[3.3.0]octane skeleton. nih.govresearchgate.net

The trans-isomer is much more conformationally restricted due to the high strain of the ring fusion. biomedres.us Its structure is rigid and does not exhibit the fluxional behavior seen in the cis-isomer. biomedres.us

Energy Difference Between Octahydropentalene Isomers
IsomerRelative StabilityReported Energy Difference (kcal/mol)Key Structural Feature
cis-OctahydropentaleneMore Stable-Relaxed, flexible (fluxional) cis-fusion biomedres.usbiomedres.us
trans-OctahydropentaleneLess Stable~8 biomedres.usatlantis-press.comStrained, rigid trans-fusion biomedres.uscore.ac.uk

Influence of Skeletal Conformation on Structural Features

For cis-octahydropentalene, the conformational flexibility is a key feature. The molecule can rapidly interconvert between different envelope and half-chair combinations. biomedres.us This dynamic nature means that the molecule does not exist in a single, static shape but rather as an equilibrium of multiple, rapidly interconverting conformers. biomedres.us This partial mobility has significant implications for the properties and biological activity of natural products containing this framework, as the molecule can adapt its shape to interact with other molecules like enzymes or receptors. biomedres.usbiomedres.us

The conformational landscape of cis-octahydropentalene includes a variety of forms, with specific conformers like the double envelopes (cEE2 and cEE5) being accessible only through higher-energy half-chair forms. biomedres.us The fusion at the bridgehead carbons acts as a lock, preventing certain types of ring flipping. biomedres.us

In contrast, the rigidity of trans-octahydropentalene means its structural features are fixed. This rigidity is analogous to that of trans-decalin, a fused six-membered ring system. biomedres.us The high strain inherent in the trans-fused bicyclo[3.3.0]octane system makes it less common in nature compared to the more stable and flexible cis-isomer. biomedres.usbiomedres.us

Conformers of cis-Octahydropentalene biomedres.us
Conformer TypeNumber IdentifiedDescription
Double envelope13Both five-membered rings are in an envelope conformation.
Envelope half-chair8One ring is in an envelope and the other in a half-chair conformation.
Double half-chair2Both five-membered rings are in a half-chair conformation.

Comprehensive Conformational Analysis of Octahydropentalene

Theoretical Models for Molecular Conformational Dynamics

The conformational landscape of octahydropentalene is complex due to the mobility of the two fused five-membered rings. biomedres.us Theoretical models are essential for understanding the dynamic behavior and the interconversion between different spatial arrangements.

The concept of pseudorotation is well-documented for cyclopentane (B165970), which undergoes rapid conformational changes between envelope and twist forms. biomedres.us In a fused system like octahydropentalene, this dynamic behavior is constrained but still prominent, particularly in the cis-isomer. biomedres.us While cyclopentane's conformational dynamics are so rapid that isolating a single form is difficult even at low temperatures, the fusion in cis-octahydropentalene imposes restrictions on the mobility of the fused ring system. biomedres.us This results in certain conformers having a higher energy content, making them less accessible. biomedres.us

To better visualize and understand the complex conformational dynamics, the concept of a spherical conformational landscape has been applied to molecules like cis-octahydropentalene. biomedres.us This model maps the entire conformational space of the molecule onto the surface of a sphere, providing a comprehensive representation of all possible conformers and the transition states that connect them. A preliminary spherical conformational landscape has been proposed for cis-octahydropentalene, which aids in explaining its fluxional nature. biomedres.us This approach is an advancement over simpler models like the pseudorotational wheel used for cyclopentane, as it can more effectively represent the multiple degrees of freedom in a fused-ring system. biomedres.us

Energetic Profiles and Relative Stabilities of Octahydropentalene Conformers

The relative stabilities of the various conformers of octahydropentalene are determined by a combination of factors, including angle strain, torsional strain, and non-bonded interactions.

Computational studies have shown a significant difference in stability between the cis and trans isomers of octahydropentalene. The cis form is considerably more stable than the trans form. biomedres.us This stability difference is estimated to be approximately 8 kcal/mol. biomedres.usbiomedres.us This preference can be rationalized by considering the skeletal conformation of an eight-membered ring; the carbon skeleton of cis-octahydropentalene resembles a stable conformation of a cyclooctane (B165968) ring, whereas the skeleton of the trans isomer resembles a high-energy conformer. biomedres.usbiomedres.us

Isomer ComparisonRelative Stability
cis-Octahydropentalene vs. trans-Octahydropentalenecis is more stable by ~8 kcal/mol biomedres.usbiomedres.us

Characterization of Specific Conformational Forms in cis-Octahydropentalene

The cis isomer of octahydropentalene is not only the more stable isomer but also exists as a mixture of multiple, rapidly interconverting conformers. biomedres.us Detailed computational studies, such as those using density functional theory (DFT), have been employed to characterize these forms. biomedres.usbiomedres.us The various conformations of cis-octahydropentalene can be categorized based on the puckering of the two five-membered rings. These include double envelope forms, envelope-half-chair forms, and double half-chair forms. biomedres.us

Among these, the double envelope forms are found to be the most stable. biomedres.us A number of specific conformers have been identified, with their relative energies calculated. The reference conformer is typically one of the most stable double envelope forms (e.g., cEE3). Other conformers, such as the half-chair forms, lie at higher energies. biomedres.us

Below is a table summarizing the relative energies of some identified conformational forms of cis-octahydropentalene, with the cEE3 conformer used as the reference point.

Conformational Form CategorySpecific ConformerRelative Energy (kcal/mol)
Double Half-ChaircHCHC12.5 biomedres.us
Half-Chair(Various)4.5 - 6.0 biomedres.us
Double Half-Chair(Another form)~6.8 biomedres.us

Conformational Determinants of Intramolecular Interactions in Octahydropentalene

The conformational landscape of octahydropentalene is best understood by first considering its two stereoisomers: cis-octahydropentalene and trans-octahydropentalene. There is a significant energetic difference between these two isomers, with the cis form being substantially more stable than the trans form by approximately 8 kcal/mol. biomedres.usbiomedres.us This marked stability difference is a direct consequence of the severe intramolecular strain inherent to the trans-fused system. The fusion of two five-membered rings in a trans configuration introduces considerable torsional and angle strain, making the structure highly constrained and energetically unfavorable. biomedres.usresearchgate.net

In contrast, cis-octahydropentalene is a more flexible and dynamic molecule. biomedres.usbiomedres.us Its conformational behavior is analogous to that of cyclopentane, which is known for its rapid pseudorotation. biomedres.usbiomedres.us The cis-fused bicyclic system can adopt several low-energy conformations, primarily variations of envelope and half-chair forms for each of the two rings. biomedres.us The most stable conformers are the "double envelope" forms. biomedres.us

The key intramolecular interactions that govern these conformational preferences are:

Torsional Strain : Also known as Pitzer strain, this arises from the repulsion between electron clouds of bonds on adjacent atoms. onlineorganicchemistrytutor.com Molecules inherently prefer a staggered arrangement (where atoms or groups are 60° apart when viewed down a carbon-carbon bond) over an eclipsed one (0° apart). saskoer.ca In octahydropentalene, the puckering of the five-membered rings into envelope or half-chair conformations is a direct strategy to minimize the number of eclipsing C-H bond interactions, thereby reducing torsional strain. nih.govnih.gov The high energy of the trans isomer is largely attributed to its inability to effectively alleviate this strain. researchgate.net

Steric Hindrance : This refers to the repulsive force that occurs when non-bonded atoms are forced into close proximity, occupying each other's van der Waals radii. libretexts.orgchemistrytalk.org In cis-octahydropentalene, the "V" shape created by the ring fusion means that hydrogen atoms on the concave face of the molecule can interact. The various puckered conformations represent an equilibrium that minimizes these non-bonded interactions alongside torsional strain.

Angle Strain : Also called Baeyer strain, this occurs when bond angles deviate from the ideal values required for maximum bond strength. onlineorganicchemistrytutor.comsaskoer.ca For the sp³-hybridized carbons in octahydropentalene, the ideal bond angle is approximately 109.5°. A planar cyclopentane ring would have internal angles of 108°, which is close to the ideal, but it would enforce fully eclipsed conformations, leading to prohibitive torsional strain. Therefore, the rings pucker, slightly worsening the angle strain but significantly relieving the more substantial torsional strain. This compromise is fundamental to the structure of both free and fused cyclopentane rings.

Conformational Energies in cis-Octahydropentalene

Computational studies have elucidated the relative energies of the various conformers of cis-octahydropentalene. The most stable conformations are the double envelope (cEE) forms. Higher in energy are the envelope-half-chair (cEHC) and double half-chair (cHCHC) conformers. biomedres.us The energy differences highlight the subtle interplay of the strains described above.

The table below presents detailed research findings on the relative energies of different conformational classes of cis-octahydropentalene, with the cEE3 conformer used as the reference point (0.0 kcal/mol).

Data sourced from computational studies using the ωb97xd/6-311+G level of theory. biomedres.us*

These energy values demonstrate that while cis-octahydropentalene is conformationally mobile, it has a clear preference for specific double envelope shapes. The energy barriers between these conformers are low enough to allow for rapid interconversion at room temperature, a characteristic described as fluxional behavior. biomedres.usbiomedres.us This dynamic nature, governed by the fine balance of intramolecular strain, is a defining feature of the octahydropentalene system.

Advanced Synthetic Methodologies for Octahydropentalene and Its Derivatives

Strategic Cyclization Reactions in Octahydropentalene Core Synthesis

The formation of the fused five-membered ring system of octahydropentalene can be efficiently achieved through various strategic cyclization reactions. These methods often provide high levels of stereocontrol and are adaptable for the synthesis of complex molecular architectures.

Palladium-Catalyzed Cycloalkenylations

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds. Intramolecular oxidative alkylation of unactivated olefins represents a significant advancement in this area. For instance, the reaction of certain diones containing a tethered alkene, when catalyzed by a palladium(II) complex, can lead to the formation of functionalized cyclohexenone systems. nih.gov This methodology has been extended to the synthesis of bicyclic systems.

A notable application is the palladium-catalyzed cycloalkenylation for the synthesis of bicyclo[4.3.0]nonanes (hydrindanes) and bicyclo[3.3.0]octanes (octahydropentalenes). researchgate.net This approach can also be utilized to prepare benzo-fused bicyclo[3.3.0]octanes through the intramolecular coupling of silyl (B83357) enol ethers with aromatic rings, catalyzed by palladium acetate. researchgate.net Furthermore, a palladium-catalyzed [3+2] intramolecular cycloaddition of alk-5-enylidenecyclopropanes provides a rapid and efficient route to various bicyclo[3.3.0]octane systems, capable of establishing up to three stereocenters. acs.org

A highly enantioselective palladium-catalyzed [3+2] cycloaddition between alkylidenecyclopropanes (ACPs) and alkenes has been developed, yielding optically active bicyclo[3.3.0]octane products with excellent diastereoselectivity. scispace.com This method is particularly valuable as the precursors are readily assembled, offering a practical entry to cis-fused 5,5-bicyclic systems. scispace.com

CatalystLigandReactantsProductYield (%)Enantiomeric Ratio (e.r.)Reference
[Pd(cinnamyl)Cl]₂Vapol-derived phosphoramiditeAlkylidenecyclopropane, AlkeneBicyclo[3.3.0]octane derivativeup to 85up to 98:2 scispace.com

Intramolecular Coupling Approaches for Fused Ring Systems

The intramolecular Heck reaction is a robust method for constructing a wide array of ring sizes, from small to large. organicreactions.orgwikipedia.org This reaction's utility is enhanced by its mild, near-neutral conditions, which allow for high functional group tolerance. organicreactions.org It can be employed to create congested tertiary and quaternary centers with high diastereoselectivity or enantioselectivity. organicreactions.org Tandem reactions initiated by an intramolecular Heck cyclization can lead to the formation of multiple rings and have been applied in the synthesis of complex molecules. organicreactions.org

For example, an enantioselective intramolecular Heck insertion and allylic alkylation cascade reaction using a chiral BINAP ligand has been used to access an optically active functionalized bicyclo[3.3.0]octane. This intermediate served as a key building block in the first catalytic asymmetric total synthesis of (–)-Δ⁹⁽¹²⁾-capnellene. d-nb.info

Reaction TypeCatalyst SystemKey IntermediateApplicationReference
Intramolecular Heck ReactionPd(0) complexAlkylpalladium intermediateConstruction of carbocyclic and heterocyclic rings organicreactions.orgwikipedia.org
Enantioselective Heck/Allylic AlkylationPd(OAc)₂ / (S)-BINAPChiral bicyclo[3.3.0]octaneTotal synthesis of (–)-Δ⁹⁽¹²⁾-capnellene d-nb.info

Diels-Alder Cycloaddition Strategies

While the Diels-Alder reaction classically forms a six-membered ring, it can be a crucial step in a broader synthetic strategy to construct the bicyclo[3.3.0]octane framework. A creative approach involves a tandem ring-opening/ring-closing metathesis (RO/RCM) reaction. In the synthesis of dendrobatid alkaloids, a Diels-Alder reaction is first used to form a bicyclo[2.2.1]heptene system, establishing four contiguous stereocenters. nih.govudel.edu This strained bicyclic system is then subjected to a tandem RO/RCM, which effectively rearranges the skeleton into a bicyclo[3.3.0]octane diquinane. nih.govudel.edu This strategy proved to be more efficient than a previous multi-step ozonolysis/aldol approach. udel.edu

Initial CycloadditionKey IntermediateRearrangement StrategyFinal ProductOverall Yield (%)Reference
Diels-AlderBicyclo[2.2.1]heptene derivativeTandem Ring-Opening/Ring-Closing MetathesisBicyclo[3.3.0]octane diquinane~80 udel.edu

Reductive Transformations for Octahydropentalene Scaffold Construction

Reductive methods provide an alternative and powerful avenue for the synthesis of the octahydropentalene scaffold. These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol.

Samarium(II) Iodide-Mediated Reduction Protocols

Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that has found widespread use in organic synthesis. nih.govresearchgate.net One of its remarkable applications is in promoting the reductive coupling of carbonyls with alkenes via ketyl radical anion intermediates. nih.gov This has been ingeniously applied in a transannular cyclization strategy to construct bicyclic ring systems. nih.gov

The SmI₂-mediated ketone-olefin coupling of cyclooctene (B146475) derivatives has been shown to be a powerful method for constructing the bicyclo[3.3.0]octane ring system. nih.govnih.gov The reaction proceeds with high yield and diastereoselectivity. nih.gov The regioselectivity of this annulation can be rationalized by examining the low-energy conformations of the starting keto-alkene. nih.gov Even substrates with unactivated alkenes readily undergo this transformation. nih.gov

SubstrateReagentKey TransformationProductYield (%)DiastereoselectivityReference
(Z)-5-Methylcyclooct-4-enoneSmI₂, thiophenolTransannular ketone-olefin cyclizationBicyclo[3.3.0]octane derivativeHighHigh nih.govnih.gov
5-EthylidenecyclooctanoneSmI₂Transannular ketone-olefin cyclizationBicyclo[3.3.0]octane derivativeHighHigh nih.gov

Controlled Reductive Carbon-Carbon Bond Cleavage Methods

The strategic cleavage of carbon-carbon bonds offers an unconventional and powerful approach to molecular construction, often referred to as a "cut-and-sew" strategy. This method involves the transition-metal-catalyzed activation and cleavage of a C-C bond in a strained ring system, followed by the formation of new bonds to construct a different ring system.

A rhodium-catalyzed C-C bond activation strategy has been employed for the enantioselective synthesis of a benzo-fused tricycle from a benzocyclobutenone. nih.gov This process demonstrates the potential of using C-C bond cleavage to deconstruct a strained four-membered ring and reassemble it into a more complex, fused-ring system. While not a direct synthesis of a simple octahydropentalene, this methodology highlights the principle of controlled reductive C-C bond cleavage in the formation of fused bicyclic structures. The reaction proceeds via oxidative addition of the rhodium catalyst into a C-C bond of the cyclobutanone, followed by a series of insertions and reductive elimination to furnish the final product. nih.gov

Olefin Metathesis Applications in Octahydropentalene Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex cyclic and acyclic molecules. Its application in the synthesis of octahydropentalene and its derivatives has opened new avenues for creating these bicyclic systems with high efficiency and selectivity.

Ring-closing metathesis (RCM) is a key strategy for the formation of cyclic olefins from acyclic dienes. In the context of octahydropentalene synthesis, RCM is often employed to construct one or both of the five-membered rings. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, or Schrock's molybdenum catalyst.

A common approach involves the synthesis of a suitable diene precursor that, upon cyclization via RCM, yields the desired bicyclo[3.3.0]octane skeleton. For instance, the synthesis of C3-symmetric molecules incorporating propellane moieties has utilized RCM as a key step. researchgate.net This strategy often involves the creation of a linear precursor containing multiple olefinic functionalities, which then undergoes a cascade of metathesis reactions to form the final polycyclic structure. The choice of catalyst is crucial and can influence the reaction's efficiency and stereochemical outcome. For example, highly efficient ruthenium catalysts can operate under mild conditions, even at 0 °C, and are applicable to various metathesis reactions including RCM. researchgate.net

The success of RCM is often dependent on the substrate's conformation. The trans-disposition of olefinic moieties at certain positions can sometimes hinder the RCM sequence. thieme-connect.com Therefore, careful design of the acyclic precursor is paramount to facilitate an efficient ring-closing event.

CatalystPrecursor TypeProductReference
Grubbs' CatalystsAcyclic DienesOctahydropentalene Derivatives researchgate.netorganic-chemistry.org
Schrock's CatalystAcyclic DienesChromene Derivatives free.fr
Ruthenium-vinylvinylidene complexAlkenyl α-fluoroacrylamidesUnsaturated γ-lactam researchgate.net

Ring-opening/ring-closing metathesis (RORCM) is a powerful tandem reaction that allows for significant structural reorganization of strained cyclic systems. This strategy has been effectively used in the synthesis of octahydropentalene derivatives, often starting from readily available bicyclic olefins like norbornene derivatives. researchgate.net

In a notable example, the synthesis of an octahydropentalene system was achieved through a RORCM of a bicyclic precursor. organic-chemistry.org The driving force for this isomerization is often the release of ring strain from the starting material, leading to the thermodynamically more stable bicyclo[3.3.0]octane framework. organic-chemistry.org This method provides an elegant entry into the octahydropentalene core, transforming a strained bicyclo[2.2.1]heptane system into the desired fused five-membered ring structure. While highly effective, RORCM can sometimes result in low to moderate enantioselectivity in asymmetric applications. researchgate.net

Starting MaterialCatalystKey TransformationReference
Bicyclic enoneGrubbs' first generation catalystIsomerization to octahydropentalene system organic-chemistry.org
Norbornene derivativesRuthenium-based catalystsFormation of aza- and oxa-polyquinanes researchgate.net

Stereoselective Synthesis of Octahydropentalene Stereoisomers

The stereoselective synthesis of octahydropentalene stereoisomers is of great importance, as the biological activity and physical properties of these molecules are often highly dependent on their three-dimensional structure. The creation of specific stereoisomers requires precise control over the relative and absolute stereochemistry during the synthetic sequence.

Asymmetric synthesis, the preparation of a single enantiomer of a product, can be achieved through various methods, including the use of a chiral pool, where at least one stereocenter is derived from an enantiomerically enriched starting material like an amino acid or a sugar. ethz.ch Convergent syntheses, where two complex and enantiomerically pure fragments are combined late in the synthesis, also demand strict control of absolute configuration. ethz.ch

In stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product with perfect transfer. ethz.ch More commonly, stereoselective reactions produce a predominance of one stereoisomer over others. youtube.com For molecules with multiple stereocenters, like many octahydropentalene derivatives, controlling the relative stereochemistry between these centers is a key challenge. ethz.ch

A synthesis of dihydrocorynantheol, an indole (B1671886) alkaloid containing a complex ring system, highlights the power of catalytic organometallic reactions, including two RCM steps, to achieve a high degree of stereoselectivity. nih.gov This synthesis was notably concise due to the absence of protecting groups. nih.gov

Selective Functionalization of Saturated Octahydropentalene Systems

The selective functionalization of the saturated octahydropentalene core is a challenging yet crucial task for elaborating the basic framework into more complex target molecules. This often involves the activation of traditionally unreactive C-H bonds.

Catalytic C-H bond activation has revolutionized organic synthesis by allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, thereby streamlining synthetic routes. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, reducing waste and increasing efficiency. thieme-connect.de

Transition metals such as palladium, rhodium, ruthenium, and iridium are commonly employed as catalysts for C-H activation. thieme-connect.de These reactions often proceed through an inner-sphere mechanism involving the formation of an organometallic intermediate or an outer-sphere mechanism. youtube.com The use of directing groups can facilitate C-H activation at a specific site within a molecule.

While the direct C-H activation of the octahydropentalene skeleton is a developing area, the principles established for other saturated systems are applicable. For example, palladium(II)-catalyzed C(sp³)-H functionalization has been used to append aryl groups to tertiary alkylamines. nih.gov The development of catalysts that can selectively activate specific C-H bonds within the octahydropentalene framework is an active area of research.

Catalyst TypeBond FormedKey FeaturesReference
Transition Metals (Pd, Rh, Ru, Ir)C-C, C-N, C-ODirect functionalization of C-H bonds sigmaaldrich.comthieme-connect.de
Palladium(II)C(sp³)-C(aryl)Functionalization of tertiary alkylamines nih.gov
Platinum Atomic AnionsPt-CH₃⁻Selective activation of a single C-H bond in methane nih.gov

Regioselective halogenation introduces a halogen atom at a specific position on a molecule, providing a versatile handle for further synthetic transformations, such as cross-coupling reactions.

For saturated systems, radical halogenation can exhibit regioselectivity based on the stability of the resulting carbon-centered radical. libretexts.org Bromination, being less reactive and more selective than chlorination, often favors the formation of the more substituted alkyl halide. youtube.com

For systems containing aromatic or heteroaromatic moieties, modern methods using N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) offer mild and highly regioselective halogenation without the need for additional catalysts. organic-chemistry.orgnih.gov This approach has been successfully applied to a broad range of arenes and heterocycles. organic-chemistry.orgnih.gov Another efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov

While direct regioselective halogenation of the saturated octahydropentalene core remains a synthetic challenge, these modern protocols can be applied to derivatives containing suitable functional groups or aromatic substituents to achieve selective functionalization.

ReagentSubstrate TypeKey FeaturesReference
N-Halosuccinimides in HFIPArenes and HeterocyclesMild, catalyst-free, high regioselectivity organic-chemistry.orgnih.gov
Potassium Halides / Hypervalent Iodine(iii)Pyrazolo[1,5-a]pyrimidinesAqueous conditions, ambient temperature nih.gov
Bromine (Radical Halogenation)AlkanesSelective for more substituted carbons youtube.com

Biomimetic and Bio-inspired Routes to Octahydropentalene Scaffolds

Biomimetic and bio-inspired syntheses represent a sophisticated approach in organic chemistry, aiming to replicate nature's elegant and efficient strategies for constructing complex molecular architectures. wikipedia.orgnih.gov In the context of the octahydropentalene (bicyclo[3.3.0]octane) framework, which is a core structural motif in numerous sesquiterpenoid natural products, these strategies draw inspiration from the intricate enzymatic cascade reactions found in biological systems. nih.gov Nature utilizes terpene cyclases (TCs) to orchestrate remarkable polycyclization cascades, transforming simple acyclic precursors into complex polycyclic structures with high precision and stereocontrol. rsc.org

The biosynthesis of pentalenene (B1246303), a tricyclic sesquiterpene featuring the octahydropentalene core, serves as a primary model for biomimetic studies. This natural transformation is catalyzed by pentalenene synthase, an enzyme that converts the linear precursor, farnesyl diphosphate (B83284) (FPP), into the complex tricyclic hydrocarbon. nih.gov

The enzymatic process begins with the metal-triggered ionization of FPP, which generates an allylic carbocation. nih.gov The active site of the pentalenene synthase then acts as a molecular template, guiding the flexible substrate through a series of conformational changes and stabilizing the highly reactive carbocation intermediates of the complex cyclization cascade. nih.gov This cascade involves an initial 1,6-cyclization to form a humulyl cation, followed by a second 1,5-cyclization and subsequent rearrangements to construct the characteristic fused five-membered ring system of the octahydropentalene core.

Inspired by these enzymatic cyclizations, chemists have developed non-enzymatic methods that mimic the cationic cascade. These bio-inspired approaches often employ catalysts to initiate and control the cyclization of polyene substrates under mild conditions. nih.gov For instance, platinum-promoted polycyclizations have been shown to effectively mimic the function of cyclase enzymes. nih.gov These reactions can trigger a cascade of cyclizations and hydride shifts in polyene substrates, leading to the formation of polycyclic systems, demonstrating that an enzyme is not strictly necessary to chaperone the polycyclization process. nih.gov

Below are key findings from research into both enzymatic and bio-inspired routes.

Enzymatic Synthesis via Terpene Cyclases

Terpene cyclases, particularly pentalenene synthase, provide the blueprint for the biomimetic synthesis of the octahydropentalene scaffold. The study of these enzymes has revealed the precise mechanism for constructing the bicyclo[3.3.0]octane system from an acyclic precursor. nih.gov

Enzyme/SystemPrecursorProductKey Mechanistic Steps
Pentalenene Synthase Farnesyl Diphosphate (FPP)Pentalenene1. Metal-triggered ionization of FPP. nih.gov2. 1,6-cyclization to a humulyl cation. youtube.com3. 1,5-cyclization to a protoilludyl cation. youtube.com4. Rearrangement and final cyclization to form the tricyclic pentalenene scaffold. nih.gov
Cyclopentane-forming Terpene Synthases (CPF-TSs) Polyprenyl DiphosphatesDi/sesterterpenes with polycyclic skeletonsCatalyze Type A or Type B cyclizations based on the initial folding of the polyprenyl diphosphate substrate. nih.gov

Bio-inspired Catalytic Cyclizations

Bio-inspired methods use chemical catalysts to replicate the carbocationic cascade of natural biosynthesis, providing a synthetic route to complex cyclic molecules without the use of enzymes. nih.gov

Catalyst SystemSubstrate TypeProduct(s)Key Features
(CNC)Pt²⁺ Catalyst Demethylated PolyenesTetracyclic compounds- Mimics cyclase enzymes by coupling an endergonic first cyclization with an exergonic second cyclization. nih.gov- Reaction rates and product distribution are influenced by alkene substitution and pre-cyclization conformations. nih.gov

These biomimetic and bio-inspired approaches not only facilitate the synthesis of complex natural products containing the octahydropentalene core but also deepen the understanding of the fundamental principles governing chemical reactivity and biological catalysis. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Patterns of Octahydropentalene

Isomerization Pathways and Interconversion Dynamics within Octahydropentalene Systems

The cis isomer is substantially more stable than the trans isomer. Research indicates that the energy difference between the two forms is approximately 8 to 9 kcal/mol. This significant stability gap is primarily due to the severe trans-annular strain present in the trans configuration. The geometry of trans-octahydropentalene forces it to adopt a conformation resembling a high-energy state of an eight-membered ring, which is highly unfavorable. In contrast, the cis isomer's skeleton resembles a stable conformation of an eight-membered ring.

The dynamic behavior of the isomers also differs markedly. The cis-octahydropentalene molecule is characterized by its conformational flexibility. It is described as mobile and fluxional, undergoing a rapid conformational process known as pseudorotation, which is characteristic of cyclopentane (B165970) rings. This process allows for the interconversion of various twist and bent conformers. The fusion of the rings, however, imparts rigidity at the bridgehead carbons. Conversely, the trans isomer is a much more rigid structure, with its conformational mobility severely restricted by the fused ring system.

Comparative Stability of Octahydropentalene Isomers
IsomerRelative Energy (kcal/mol)Key Structural FeatureConformational Dynamics
cis-Octahydropentalene0 (Reference)Fused rings on the same sideFluxional, exhibits pseudorotation
trans-Octahydropentalene~8-9Fused rings on opposite sidesRigid, high trans-annular strain

Mechanistic Investigations of Bond Rearrangements and Hydride Shifts in Octahydropentalene Isomers

The study of reaction mechanisms involving octahydropentalene isomers often involves the generation of carbocation intermediates. These intermediates are prone to rearrangements, such as hydride and alkyl shifts, which aim to achieve greater stability.

A hydride shift is the migration of a hydrogen atom with its pair of bonding electrons to an adjacent carbocation center. This process, typically a 1,2-shift, is driven by the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a more stable tertiary one. In the context of the bicyclo[3.3.0]octane skeleton, if a carbocation were generated at a non-bridgehead carbon (a secondary center), a 1,2-hydride shift could potentially transfer the positive charge to an adjacent, more substituted bridgehead position, leading to a more stable tertiary carbocation.

Similarly, alkyl shifts can occur, particularly when a quaternary carbon is adjacent to a carbocation. For fused ring systems, such shifts can result in ring expansion or contraction. While the bicyclo[3.3.0]octane system is not excessively strained, the formation of a carbocation intermediate could initiate bond migrations to relieve localized strain or achieve a more stable electronic configuration. The exact pathway of such a rearrangement would be dictated by the substitution pattern on the ring and the specific reaction conditions.

Electrophilic and Nucleophilic Reactivity of Octahydropentalene Derivatives

The reactivity of octahydropentalene is largely that of a saturated alkane, making it relatively inert. However, its derivatives, or its unsaturated precursors, exhibit characteristic electrophilic and nucleophilic reactivity.

Nucleophilic Reactivity: Derivatives of octahydropentalene bearing a leaving group (e.g., a halide or tosylate) can undergo nucleophilic substitution. Substitution at a tertiary bridgehead carbon would necessitate an Sₙ1-type mechanism. This process involves the departure of the leaving group to form a tertiary bicyclo[3.3.0]octyl carbocation. This intermediate is then susceptible to attack by a nucleophile. The formation of this carbocationic intermediate also opens the possibility for the rearrangements discussed in the previous section before the nucleophile attacks.

Electrophilic Reactivity: The electrophilic reactivity is best examined by considering an unsaturated analogue, such as bicyclo[3.3.0]octene. The double bond in this molecule serves as a nucleophile that can react with electrophiles. For example, in an electrophilic addition reaction with an acid like HBr, the π electrons of the double bond would attack the proton, forming a carbocation on one of the carbons of the former double bond and a new C-H bond on the other. Following Markovnikov's rule, the proton would add to the carbon that results in the formation of the more stable carbocation. This intermediate is then rapidly attacked by the bromide ion to yield the final addition product. If a secondary carbocation is formed initially, and a more stable tertiary position is adjacent, a hydride shift may occur faster than the nucleophilic attack by bromide, leading to a rearranged product.

Catalytic Transformations Involving Octahydropentalene Substrates and Intermediates

The rigid, fused-ring structure of octahydropentalene makes it an interesting substrate for catalytic transformations, which can modify the carbon skeleton or its degree of saturation.

Catalytic Dehydrogenation: Octahydropentalene can theoretically undergo catalytic dehydrogenation to form its fully unsaturated counterpart, pentalene (B1231599). This reaction, typically promoted by catalysts such as platinum or palladium on a carbon support at high temperatures, would involve the successive removal of hydrogen atoms. However, the product, pentalene, is a highly reactive and unstable antiaromatic compound with 8 π electrons, making this transformation thermodynamically challenging.

Catalytic Hydrogenation: The reverse reaction, the catalytic hydrogenation of pentalene or its partially saturated derivatives, is a much more favorable process. Using catalysts like Pd, Pt, or Ni, hydrogen can be added across the double bonds to yield the saturated octahydropentalene framework. This is a standard method for producing saturated cyclic and bicyclic alkanes from unsaturated precursors.

Catalytic Ring Opening: Under forcing conditions with specific catalysts, the C-C bonds within the strained ring system could be cleaved. Such ring-opening reactions could lead to the formation of substituted cyclooctane (B165968) or other eight-carbon chain derivatives, providing pathways to different classes of compounds.

Transition State Characterization in Octahydropentalene Reaction Mechanisms

Understanding the intricate mechanisms of isomerization, rearrangement, and reaction in octahydropentalene systems requires the characterization of the associated transition states. A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for reactants to convert to products.

The primary tool for investigating these fleeting structures is computational chemistry, particularly methods like Density Functional Theory (DFT). For a process such as the cis-trans isomerization of octahydropentalene, theoretical calculations can map the potential energy surface connecting the two isomers. This allows for the precise location of the transition state structure and the calculation of its energy, which corresponds to the activation energy of the reaction.

Similarly, for mechanisms involving hydride shifts or nucleophilic substitutions, computational models can characterize the transition states of each elementary step. These analyses provide data on bond-breaking and bond-forming processes, charge distribution, and the geometric parameters of the activated complex. The theoretical framework for these calculations is based on Transition State Theory, which defines the reaction rate based on the properties of the transition state. For reactions in solution, it is also crucial to consider the influence of solvent molecules, as their interaction with the reacting species can significantly alter the geometry and energy of the transition state compared to the gas phase.

Spectroscopic and Advanced Characterization Techniques in Octahydropentalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of octahydropentalene. This technique operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, will align in an applied magnetic field in distinct spin states (alpha and beta). dtu.dk By absorbing radiofrequency radiation, these nuclei can be excited from the lower-energy alpha state to the higher-energy beta state, generating a signal whose chemical environment dictates its frequency.

In the study of octahydropentalene, both ¹H and ¹³C NMR are employed to map the connectivity and stereochemical relationships of the molecule.

¹H NMR: Provides detailed information about the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their spatial orientation (e.g., cis or trans relationships at the ring junction).

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its local electronic environment (e.g., bridgehead, methylene). Public databases confirm the availability of ¹³C NMR spectra for octahydropentalene, referencing foundational work in the field. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish direct C-H and H-H connectivity, providing definitive structural proof.

Table 1: Representative NMR Data for Bicyclo[3.3.0]octane Skeleton

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H 1.0 - 2.5 Chemical environment of protons, cis/trans isomerism

Note: Actual chemical shifts can vary based on the specific isomer (cis/trans) and solvent used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of octahydropentalene by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

For octahydropentalene (C₈H₁₄), the molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 110.11 u). rsc.org This M⁺• is often unstable and undergoes predictable fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. Analysis of these fragments provides valuable clues about the molecule's structure.

Publicly available mass spectra for bicyclo[3.3.0]octane, often acquired through Gas Chromatography-Mass Spectrometry (GC-MS), show characteristic fragmentation patterns that are crucial for its identification in complex mixtures. rsc.orgsioc-journal.cnarkat-usa.org Software can be used for the automatic annotation of these fragmentation data by matching observed peaks with in-silico generated substructures of candidate molecules, aiding in structural confirmation. biomedres.us

Table 2: Common Fragments in the Mass Spectrum of Octahydropentalene

m/z Value Possible Fragment Significance
110 [C₈H₁₄]⁺• Molecular Ion
95 [C₇H₁₁]⁺ Loss of a methyl group (•CH₃)
81 [C₆H₉]⁺ Loss of an ethyl group (•C₂H₅)

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. libretexts.org While octahydropentalene lacks traditional functional groups like hydroxyl or carbonyl, its IR spectrum provides confirmation of its hydrocarbon nature.

The IR spectrum of octahydropentalene is characterized by absorptions corresponding to C-H bonds. The key features include:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹. These peaks confirm the presence of sp³-hybridized carbon-hydrogen bonds.

C-H Bending: Absorptions typically found around 1450 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending), which are characteristic of methylene (B1212753) (-CH₂-) groups.

The NIST Chemistry WebBook provides access to the vapor phase IR spectrum for bicyclo[3.3.0]octane, which can be used as a reference for its identification. rsc.org The absence of significant peaks in other regions of the spectrum (e.g., >3000 cm⁻¹ or 1600-1800 cm⁻¹) confirms the saturated, non-aromatic, and non-functionalized nature of the molecule.

Table 3: Characteristic IR Absorption Frequencies for Octahydropentalene

Wavenumber (cm⁻¹) Vibration Type Bond
2850 - 2960 Symmetric & Asymmetric Stretch C-H (sp³)

X-ray Crystallography for Precise Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute configuration. This technique requires the sample to be in a solid, crystalline form. As octahydropentalene is a liquid at room temperature, this technique is applied to its solid derivatives. acs.org

Research studies have successfully used X-ray crystallography to determine the conformation of various bicyclo[3.3.0]octane derivatives. rsc.orgrsc.org For instance, the crystal structures of substituted bicyclo[3.3.0]octanes, such as bromo-dimethylbicyclo[3.3.0]octane and 1,5-Dimethyl-2-(S)-(1′-phenylethyl)-2-aza-8-oxa-bicyclo[3.3.0]octane-3,7-dione, have been fully characterized. sioc-journal.cnarkat-usa.org These analyses provide incontrovertible proof of the ring fusion stereochemistry (cis or trans) and the relative and absolute stereochemistry of all substituents. The data obtained, including bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic properties of the bicyclo[3.3.0]octane framework and are essential for fields like asymmetric synthesis and medicinal chemistry. acs.org

Advanced Microscopy Techniques for Morphological and Elemental Analysis

While typically applied to solid materials, advanced microscopy techniques could be employed to study materials synthesized from or incorporating the octahydropentalene scaffold.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. pressbooks.pub If octahydropentalene were used as a monomer to create a polymer, SEM would be invaluable for characterizing the resulting material's morphology, such as its particle size, shape, and surface texture. azom.com For example, in a polymer blend, SEM can reveal the phase homogeneity or heterogeneity, providing insight into the miscibility of the components. azom.com

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis. dtu.dk If an octahydropentalene derivative containing specific elements (e.g., silicon, bromine, or metals) were synthesized, EDS mapping could visualize the distribution of these elements across the sample's surface, confirming the composition and uniformity of the material.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a sample at the nanoscale. nih.gov For materials derived from octahydropentalene, such as polymer composites or nanostructured materials, TEM offers unparalleled insight. For instance, if octahydropentalene-based nanoparticles were synthesized, TEM could directly image their size, shape, and internal structure. In the study of polymer blends or composites, TEM can reveal the morphology of dispersed phases and the structure of the interface between different components, which are critical for determining the material's mechanical and physical properties. researchgate.net Cryo-TEM is particularly suited for studying soft materials, as it allows for imaging the sample in a near-native, hydrated state. nih.gov

Surface-Sensitive Spectroscopies for Chemical State and Composition Analysis

Surface-sensitive techniques are crucial for applications where the outermost molecular layers govern the material's properties, such as in catalysis, coatings, and electronics.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 0-10 nm of a material's surface. ptgeindhoven.nl The method involves irradiating a sample with monochromatic X-rays, which causes the emission of core-level electrons. libretexts.org The binding energy of these emitted photoelectrons is calculated, which is characteristic of each element and its chemical environment. libretexts.orgltschem.com

For octahydropentalene (C₁₀H₁₆), all carbon atoms are sp³-hybridized and involved in C-C and C-H single bonds. An XPS analysis would therefore be expected to show a single, primary peak in the C 1s high-resolution spectrum. The position of this peak provides a chemical fingerprint. Any deviation or broadening of this peak could indicate the presence of contaminants, oxidation (C-O or C=O bonds), or the interaction of the molecule with a substrate. While XPS cannot detect hydrogen, its effect on the electronic environment of the carbon atoms is reflected in the C 1s binding energy. ltschem.com

Table 2: Hypothetical XPS Data for a Thin Film of Octahydropentalene

Spectral RegionExpected Binding Energy (eV)Interpretation
Survey Scan ~285 eV, ~533 eVDetection of Carbon (C 1s) and potential trace Oxygen (O 1s) from surface adsorption.
High-Resolution C 1s ~285.0 eVCorresponds to sp³-hybridized carbon in C-C and C-H bonds, characteristic of saturated alkanes. researchgate.net
High-Resolution O 1s ~532-534 eVIf present, indicates adventitious carbon or surface oxidation. researchgate.net

Secondary Ion Mass Spectrometry (SIMS) is a technique known for its exceptional surface sensitivity (sub-monolayer) and ability to detect all elements and isotopes. manchester.ac.uk It works by bombarding a sample surface with a primary ion beam (e.g., Ga+, Cs+, O₂⁺), which causes atoms and molecular fragments from the surface to be sputtered. manchester.ac.uk A fraction of these sputtered particles are ionized (secondary ions) and are subsequently analyzed by a mass spectrometer. nasa.gov

SIMS analysis of octahydropentalene, likely adsorbed as a monolayer on a substrate, would provide detailed molecular information. The resulting mass spectrum would show a peak for the parent molecular ion (C₁₀H₁₆⁺) as well as a characteristic pattern of fragment ions resulting from the cleavage of C-C and C-H bonds. This fragmentation pattern acts as a structural fingerprint. The high sensitivity of SIMS makes it ideal for detecting trace amounts of octahydropentalene on a surface or for mapping its distribution across a sample. manchester.ac.uk

Table 3: Potential Ions Detected in a SIMS Analysis of Octahydropentalene

Mass-to-Charge Ratio (m/z)Proposed Ion FormulaInterpretation
136[C₁₀H₁₆]⁺Parent molecular ion.
121[C₉H₁₃]⁺Loss of a -CH₃ group.
108[C₈H₁₂]⁺Loss of an ethyl group or cleavage of the fused ring system.
93[C₇H₉]⁺Further fragmentation.
67[C₅H₇]⁺Corresponds to cyclopentyl fragment ion.
41[C₃H₅]⁺Corresponds to allyl or cyclopropyl (B3062369) fragment.

X-ray Absorption Spectroscopies for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net It involves tuning the energy of an X-ray beam through the binding energy of a core electron of a chosen element. When the X-ray energy is sufficient to excite a core electron, a sharp increase in absorption, known as an absorption edge, is observed. libretexts.orgscispace.com The fine structure in the vicinity of this edge is analyzed.

For octahydropentalene, the relevant measurement would be at the Carbon K-edge (~285 eV).

The EXAFS region refers to the oscillatory structure extending several hundred eV above the absorption edge. osti.gov These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. rsc.org Analysis of the EXAFS signal can yield precise information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com

For octahydropentalene, a C K-edge EXAFS experiment would be challenging but could, in principle, provide data on the C-C bond distances within the bicyclic structure. The analysis would involve isolating the EXAFS oscillations and performing a Fourier transform to obtain a radial distribution function around the central carbon atom, showing peaks corresponding to the distances of neighboring carbon atoms.

Table 4: Structural Parameters Obtainable from Hypothetical C K-edge EXAFS of Octahydropentalene

ParameterDescriptionExpected Value/Information
First Shell C-C Distance Average bond length to nearest carbon neighbors.~1.54 Å
First Shell Coordination # Average number of nearest carbon neighbors.2-3 (varies by carbon position)
Debye-Waller Factor A measure of the static and thermal disorder in bond distances.Provides insight into the rigidity of the bicyclic cage.

The XANES region, also known as NEXAFS, comprises the features from just below the absorption edge to about 50 eV above it. libretexts.org This region is highly sensitive to the electronic structure and local geometry of the absorbing atom. researchgate.net The features in a XANES spectrum correspond to the transition of a core electron to unoccupied electronic states. uu.nlwashington.edu Therefore, XANES directly probes the partial density of unoccupied states. libretexts.org

In a hypothetical C K-edge XANES spectrum of octahydropentalene, the primary features would be due to transitions from the C 1s core level to unoccupied molecular orbitals of σ* (sigma-star) character, corresponding to the C-C and C-H antibonding orbitals. The energy and intensity of these peaks are sensitive to the coordination geometry and hybridization of the carbon atoms. The absence of π* (pi-star) transitions, which would appear at lower energy, would confirm the fully saturated, sp³-hybridized nature of the molecule.

Table 5: Hypothetical Electronic Transitions in the C K-edge XANES Spectrum of Octahydropentalene

FeatureApproximate Energy (eV)Electronic TransitionInterpretation
Pre-edge < 287 eV-Absence of features indicates no unoccupied π orbitals.
Main Edge ~287 - 290 eVC 1s → σ* (C-H)Transitions to antibonding orbitals associated with C-H bonds.
Post-edge Resonances > 291 eVC 1s → σ* (C-C)Transitions to antibonding orbitals associated with C-C bonds of the bicyclic frame. scispace.com

Theoretical and Computational Studies on Octahydropentalene

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules. The central equation, the Schrödinger equation, describes the wavefunction and energy of a quantum system. For molecules, however, exact solutions are not feasible, necessitating the use of approximate methods. arxiv.org These methods, broadly categorized as ab initio and semi-empirical, allow for the calculation of various molecular properties. rutgers.edu

For octahydropentalene, these quantum mechanical approaches are essential for elucidating its three-dimensional structure, the relative energies of its isomers (cis- and trans-octahydropentalene), and the energy barriers between different conformations. biomedres.usescholarship.org The molecule's fused ring system introduces significant strain and conformational constraints, making it a prime candidate for theoretical investigation. biomedres.us The cis isomer, in particular, is noted for its mobility and fluxional nature at its non-fused carbon atoms, a dynamic behavior rooted in the principles of quantum mechanics. biomedres.us

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has become the most widely used quantum mechanical method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govbohrium.com DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. numberanalytics.com

For octahydropentalene, DFT is instrumental in performing two key tasks:

Geometrical Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comresearchgate.net For octahydropentalene, this allows for the precise calculation of bond lengths, bond angles, and dihedral angles for its various conformers. researchgate.netrsc.org

Energetics: DFT calculations can accurately predict the relative energies of different isomers and conformers. Studies have shown that cis-octahydropentalene is significantly more stable than the trans-fused isomer by approximately 8 kcal/mol. biomedres.us This stability difference is attributed to the skeletal conformation, where the cis form resembles a stable conformer of an eight-membered ring, while the trans form resembles a high-energy conformer. biomedres.us

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. nih.govstanford.edu Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.

B3LYP: A hybrid functional that mixes a portion of exact Hartree-Fock exchange with GGA exchange and correlation. It has been one of the most popular and widely used functionals for organic molecules for decades. nih.gov However, it can be less reliable for systems where non-covalent interactions are dominant. nih.gov

ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction (the "-D" part). This type of functional is specifically designed to better account for long-range electron correlation effects, which are responsible for van der Waals forces. This makes it particularly well-suited for non-polar molecules like octahydropentalene, where dispersion forces influence conformational preferences.

The performance of different functionals can be unsystematic, and there is no single "best" functional for all applications. nih.gov For bicyclic alkanes, functionals that properly account for dispersion are crucial for accurate energetics. While heavily parameterized functionals may not always yield impressive results, those designed to capture specific physical interactions, like the dispersion-corrected ones, often show superior performance for relevant properties. nih.govacs.org

Functional TypeExamplesKey CharacteristicsSuitability for Octahydropentalene
GGA (Generalized Gradient Approx.)BP86, PBEDepends on electron density and its gradient. Computationally efficient.May poorly describe non-covalent interactions within the folded structure.
Hybrid GGAB3LYP, PBE0Includes a fraction of exact Hartree-Fock exchange, improving accuracy for many reactions.A good general-purpose choice, but may require dispersion corrections for accurate conformational energies. rsc.orgnih.gov
Range-Separated HybridωB97X-D, CAM-B3LYPTreats short- and long-range exchange differently. Often includes dispersion corrections.Highly suitable, as it accurately models both covalent bonds and the weaker van der Waals interactions critical for the molecule's shape.
Double HybridB2PLYP, ωB97M(2)Incorporates a portion of MP2 correlation. Generally very accurate but computationally expensive.Excellent for benchmark-quality energy calculations if computational resources permit.

A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The choice of basis set is a critical compromise between accuracy and computational cost. nih.gov

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many organic molecules. The notation indicates the number of functions used for core and valence electrons.

Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematic convergence towards the complete basis set (CBS) limit. They are generally more accurate but also more computationally demanding.

For a molecule like octahydropentalene, key considerations include:

Polarization Functions (e.g., (d), (d,p)): These functions allow orbitals to change shape, which is essential for accurately describing chemical bonds. Their inclusion is almost always necessary for meaningful results. youtube.com

Diffuse Functions (e.g., +, aug-): These functions are important for describing electrons that are far from the nucleus, such as in anions or systems with significant non-covalent interactions. youtube.com

A convergence study involves performing calculations with increasingly larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to ensure that the calculated property (e.g., energy, geometry) is no longer significantly changing. This confirms that the results are not an artifact of using an insufficiently flexible basis set. southampton.ac.uk

Zeta LevelExample Basis SetsDescriptionTypical Use Case
MinimalSTO-3GOne basis function per atomic orbital. Generally inaccurate.Very preliminary calculations or for extremely large systems.
Double-Zeta6-31G(d), cc-pVDZTwo basis functions per valence atomic orbital. A good starting point for quality calculations. youtube.comRoutine geometry optimizations and frequency calculations.
Triple-Zeta6-311G(d,p), cc-pVTZThree basis functions per valence atomic orbital. Offers high accuracy.Accurate energy calculations and refinement of geometries.
Quadruple-Zeta and highercc-pVQZFour or more basis functions per valence orbital.Benchmark calculations aiming for very high accuracy, approaching the complete basis set limit. southampton.ac.uk

Van der Waals (vdW) forces are weak intermolecular and intramolecular interactions arising from fluctuating electron densities. wikipedia.org In non-polar, saturated molecules like octahydropentalene, these forces, particularly London dispersion forces, are critical in determining the fine details of the conformational energy landscape. numberanalytics.comstanford.edu

Standard DFT functionals, especially older ones, often fail to capture these non-local correlation effects. numberanalytics.com This can lead to incorrect predictions of conformational stabilities and geometries in cyclic and caged systems where non-bonded atoms are forced into close proximity. To address this, several strategies have been developed:

Dispersion-Corrected DFT (e.g., DFT-D3): An empirical correction term, based on atomic pairwise interactions, is added to the DFT energy. This is a computationally cheap and effective method.

Non-local Functionals (e.g., vdW-DF): These functionals attempt to incorporate non-local correlation directly into the functional's mathematical form. stanford.edu

Functionals with built-in dispersion terms: As mentioned, functionals like ωB97X-D incorporate parameters for dispersion during their development. numberanalytics.com

Correlational Methods in Electronic Structure Calculations (e.g., MP2)

Beyond DFT, there are wavefunction-based methods that provide a systematic way to treat electron correlation. Electron correlation is the interaction between electrons that is not captured by the average field approximation used in the Hartree-Fock (HF) method.

Møller-Plesset perturbation theory (MP2) is one of the simplest and most common post-Hartree-Fock methods. numberanalytics.com It improves upon the HF method by adding a second-order correction to the energy, which accounts for a significant portion of the electron correlation energy.

For octahydropentalene, MP2 calculations can serve two main purposes:

Benchmarking: MP2 can provide more accurate energy differences between conformers than some DFT functionals, serving as a reference to validate the chosen DFT method.

Insight into Correlation Effects: It can be used to study systems where DFT might be unreliable. MP2 is known to perform well for non-covalent interactions, making it a valuable tool for studying the energetics of octahydropentalene. numberanalytics.comresearchgate.net

However, MP2 is more computationally expensive than typical DFT calculations, and its accuracy can sometimes be surpassed by modern, well-parameterized double-hybrid DFT functionals.

Potential Energy Surface Mapping and Transition State Localization

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. yale.edulibretexts.orglibretexts.org Mapping the PES is crucial for understanding a molecule's dynamic behavior. bohrium.com

For octahydropentalene, the PES reveals:

Minima: These correspond to stable or metastable conformers of the molecule (e.g., different puckered forms of the cis isomer). biomedres.us

Saddle Points: These are first-order saddle points, representing the maximum energy along a reaction coordinate but a minimum in all other directions. visualizeorgchem.com They correspond to transition states , which are the energy barriers for converting between two minima (e.g., the barrier for ring-flipping).

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Pathway Validation

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.descm.commissouri.edu This method is crucial for verifying that an optimized transition state structure indeed connects the intended reactant and product minima, thereby validating a proposed reaction mechanism. uni-muenchen.deresearchgate.net

The IRC is defined as the path of steepest descent in mass-weighted Cartesian coordinates from a transition state. scm.commissouri.edu The calculation proceeds in a series of steps away from the transition state, following the gradient of the potential energy surface downhill. uni-muenchen.descm.com This allows for the unambiguous identification of the reactants and products connected by a specific transition state. researchgate.net For complex reactions, especially those involving multiple steps or potential for bifurcation, IRC analysis is indispensable for elucidating the true reaction coordinate. missouri.edu In the context of octahydropentalene, IRC calculations would be instrumental in studying reaction mechanisms such as ring-opening, rearrangements, or functionalization reactions, ensuring that the calculated transition states accurately represent the desired chemical transformation.

Thermodynamic Analyses of Octahydropentalene Reactions: Enthalpy and Free Energy Calculations

Thermodynamic analysis provides fundamental insights into the feasibility and spontaneity of chemical reactions. dalalinstitute.com For reactions involving octahydropentalene, the calculation of enthalpy (ΔH) and Gibbs free energy (ΔG) changes is essential for predicting reaction outcomes and understanding the stability of different isomers and conformers. researchgate.netfiveable.me

Gibbs Free Energy (ΔG): The Gibbs free energy change combines enthalpy and entropy (ΔS) to determine the spontaneity of a reaction under constant temperature and pressure. dalalinstitute.comyoutube.com The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction, while a positive ΔG suggests a non-spontaneous reaction. fiveable.me Computational chemistry allows for the calculation of ΔG for octahydropentalene reactions, providing a more complete picture of their thermodynamic favorability by accounting for changes in both heat and disorder.

Thermodynamic ParameterDescriptionSignificance for Octahydropentalene Reactions
Enthalpy (ΔH) Heat change at constant pressure. fiveable.meDetermines if a reaction is exothermic or endothermic. Crucial for understanding isomer stability (e.g., cis vs. trans-octahydropentalene). biomedres.usatlantis-press.com
Gibbs Free Energy (ΔG) Energy available to do work, combining enthalpy and entropy. dalalinstitute.comyoutube.comPredicts the spontaneity of a reaction. A negative value indicates a favorable process. fiveable.me
Entropy (ΔS) Measure of disorder or randomness in a system. fiveable.meAccounts for changes in molecular freedom during a reaction.

Molecular Dynamics Simulations for Conformational Fluxionality and Pseudorotation

The cis-octahydropentalene molecule is known for its conformational mobility, a characteristic inherited from the fluxional nature of the cyclopentane (B165970) rings it comprises. biomedres.usbiomedres.us Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules, including conformational changes and pseudorotation. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. nih.gov This allows for the exploration of the conformational landscape of a molecule and the direct observation of dynamic processes like the interconversion between different conformers. For cis-octahydropentalene, MD simulations can reveal the pathways and timescales of its pseudorotation, where the two fused five-membered rings undergo rapid conformational changes. biomedres.usbiomedres.us The molecule is not as rigid as its trans isomer; it is mobile at both ends while being more rigid at the fused carbon atoms. biomedres.us This partial mobility can have significant effects on the properties of natural products containing the cis-octahydropentalene scaffold. biomedres.us

Computational studies have identified numerous conformers for cis-octahydropentalene, including double envelope and double half-chair forms. biomedres.us MD simulations can provide insights into the relative populations of these conformers and the energy barriers separating them, offering a detailed picture of the molecule's dynamic behavior.

Development of Structure-Property Relationship (SPR) Models for Octahydropentalene Derivatives

Structure-Property Relationship (SPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. These models are valuable tools in computational chemistry for predicting the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics.

For octahydropentalene derivatives, SPR models can be developed to predict a wide range of properties, such as boiling point, density, viscosity, and even biological activity. The development of an SPR model typically involves the following steps:

Data Collection: A dataset of octahydropentalene derivatives with experimentally determined properties is assembled.

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed properties.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

While specific SPR models for octahydropentalene derivatives are not extensively documented in the provided search results, the general principles of SPR modeling would be applicable. For example, computational studies have been performed on derivatives of bicyclo[3.3.0]octane to investigate their properties, such as the energetic properties of nitro-substituted derivatives. researchgate.net Such studies lay the groundwork for developing robust SPR models that can accelerate the discovery and optimization of novel octahydropentalene-based compounds for various applications.

Advanced Applications of Octahydropentalene in Chemical Sciences

Octahydropentalene as Scaffolds and Building Blocks in Organic Synthesis

In organic synthesis, a scaffold is a core molecular structure to which various functional groups can be appended, enabling the creation of a diverse library of related compounds. nih.govsemanticscholar.org The octahydropentalene framework, with its defined stereochemistry and multiple functionalization points, serves as an exemplary aliphatic scaffold for building molecular complexity.

Construction of Complex Polycyclic Systems and Diverse Chemical Architectures

The octahydropentalene skeleton is a foundational component of numerous intricate polycyclic systems, most notably in the realm of natural products. The synthesis of molecules containing this core often requires innovative strategies to build the fused-ring system with precise stereochemical control. A prominent example is the family of pentalenene (B1246303) sesquiterpenes, which are characterized by a tricyclic carbon framework derived from the cyclization of farnesyl diphosphate (B83284). nih.govebi.ac.uk

The biosynthesis of (+)-pentalenene, a precursor to pentalenolactone (B1231341) antibiotics, is catalyzed by pentalenene synthase. ebi.ac.uk This enzymatic process orchestrates a complex cascade of cyclizations and rearrangements, ultimately forming the angularly fused tricyclic system that contains the pentalene (B1231599) core. nih.govebi.ac.uk Laboratory syntheses aiming to replicate or mimic this process showcase the utility of strategic bond formations to construct such complex architectures. These syntheses are not merely academic exercises; they provide pathways to access rare natural products and their analogues for biological evaluation. numberanalytics.combohrium.comresearchgate.net The development of modular synthetic routes, where different fragments can be easily combined, allows for the creation of diverse polycyclic scaffolds based on a central core, which is crucial for medicinal chemistry and materials science. nih.gov

Table 1: Key Natural Products Featuring a Pentalene-based Core

Natural Product Class Biological Significance
Pentalenene Sesquiterpene Precursor to pentalenolactone antibiotics. ebi.ac.uknih.gov
Pentalenolactone Sesquiterpene Lactone Exhibits antibiotic properties. ebi.ac.uk
Hirsutic Acid Sesquiterpenoid Antifungal and antibacterial agent.
Cedrol Sesquiterpenoid Component of cedar oil, used in fragrances.

Stereocontrolled Synthesis of Heterocyclic Frameworks

Stereocontrol—the ability to selectively produce one stereoisomer over others—is paramount in modern organic synthesis, particularly for biologically active molecules. numberanalytics.comdur.ac.uk While direct examples of octahydropentalene as a template for heterocyclic synthesis are specialized, the principles of using rigid bicyclic templates are well-established. dur.ac.uk A rigid scaffold can effectively shield one face of a reactive group or orient substituents in a fixed spatial arrangement, thereby directing the approach of reagents to achieve a specific stereochemical outcome. nih.govthieme-connect.de

The defined and rigid conformations of cis- and trans-octahydropentalene make them ideal candidates for such applications. By functionalizing the octahydropentalene core with reactive handles, chemists can leverage its inherent stereochemistry to guide the formation of new stereocenters during the construction of appended heterocyclic rings. For instance, a functional group placed on the convex face of the bicyclic system would be more sterically accessible than one on the concave face, leading to high diastereoselectivity in subsequent reactions. This strategy is conceptually similar to well-established methods that use other bicyclic systems to control the stereochemistry of reactions like hydroboration or cyclization. dur.ac.uknih.gov

Rational Design and Total Synthesis of Natural Product Analogues

The total synthesis of natural products is a driving force for innovation in organic chemistry, confirming proposed structures and enabling the synthesis of analogues with potentially improved properties. bohrium.comnih.gov The octahydropentalene moiety is a key feature in a variety of natural products, making it a frequent target in total synthesis campaigns. nih.govnih.gov

The synthesis of pentalenene, for example, has been a benchmark for testing new synthetic methods. The enzymatic synthesis involves the complex cyclization of the linear precursor, farnesyl diphosphate, into the tricyclic pentalenene. nih.govebi.ac.uk Chemical syntheses often employ different strategies, such as intramolecular cycloadditions, to construct the core structure. These efforts not only provide access to the natural product itself but also open avenues for creating analogues. By modifying the synthetic route, chemists can introduce different substituents or alter the stereochemistry of the octahydropentalene core, leading to novel compounds that can be screened for biological activity. This rational design approach is critical in medicinal chemistry for developing new therapeutic agents. nih.govnih.govekb.eg

Molecular Self-Assembly Utilizing Octahydropentalene Templates

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The shape and functionality of the constituent molecules dictate the geometry and properties of the resulting supramolecular architecture. nih.gov The rigid and well-defined structure of octahydropentalene makes it an excellent candidate for use as a molecular template in this field.

Design Principles for Constrained Aliphatic Molecular Templates

A successful molecular template for self-assembly must possess a persistent and predictable shape to direct the formation of a specific, desired architecture. Constrained aliphatic scaffolds are particularly useful because their rigidity minimizes conformational ambiguity, and their saturated nature can be used to control solubility and packing. nih.govacs.org

Key design principles for such templates include:

Rigidity and Conformational Constraint: The template should have a low degree of conformational freedom. The fused bicyclic structure of octahydropentalene provides this essential rigidity, ensuring that functional groups attached to it are held in a fixed spatial relationship. nih.gov

Defined Stereochemistry: The ability to use either the cis or trans isomer allows for precise control over the angles and distances between appended recognition sites.

Chemical Inertness and Tunability: The aliphatic hydrocarbon backbone is generally unreactive, providing a stable core. Functionalization can be introduced at specific positions to install recognition motifs (e.g., hydrogen bond donors/acceptors, charged groups) without altering the core structure. acs.org

Control of Hydrophobicity/Hydrophilicity: The nonpolar aliphatic core can be used to drive assembly in aqueous media via the hydrophobic effect, or it can be functionalized to create amphiphilic structures that form micelles, vesicles, or layered arrays. nih.govjcu.edu.au

The use of aliphatic peptides and polyesters has demonstrated that constraining a molecule with an aliphatic linkage is a powerful strategy for controlling its secondary structure and aggregation behavior. acs.orgnih.gov Octahydropentalene represents a pre-organized, purely hydrocarbon-based example of such a constrained system.

Fabrication of Supramolecular Architectures via Non-Covalent Interactions

The fabrication of complex supramolecular structures relies on a toolbox of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. By attaching functional groups capable of these interactions to a rigid scaffold like octahydropentalene, chemists can program molecules to self-assemble into predictable, higher-order structures. nih.govjcu.edu.au

For example, functionalizing an octahydropentalene core with two carboxylic acid groups could create a rigid, V-shaped molecule capable of forming hydrogen-bonded dimers or extended one-dimensional chains. If the core were functionalized with groups that engage in host-guest interactions, it could serve as a template for assembling more complex multi-component systems. Research on other bicyclic molecules, such as N,N'-diacylaminals, has shown that such rigid units can direct assembly into discrete hexamers or infinite tapes, demonstrating the power of a constrained core to dictate the final supramolecular outcome. nih.gov The octahydropentalene scaffold, with its purely aliphatic and stereochemically defined nature, offers a unique platform for designing novel self-assembling systems with tailored geometries and properties.

Contributions to Materials Science and Specialty Chemical Development

The unique structural characteristics of the octahydropentalene (bicyclo[3.3.0]octane) skeleton, particularly its fused five-membered rings, offer a versatile platform for the development of advanced materials and specialty chemicals. The inherent strain and conformational properties of this bicyclic system are being leveraged to create molecules and materials with tailored functionalities.

Development of Novel Materials with Tunable Structural and Chemical Properties

The octahydropentalene framework serves as a foundational building block for novel materials, owing to its distinct three-dimensional structure. The cis-fused isomer of octahydropentalene is known to be conformationally more mobile and fluxional at its non-fused carbon atoms, while the trans-isomer is more rigid. biomedres.usbiomedres.us This difference in conformational dynamics allows for the tuning of material properties by selecting the appropriate isomer as a scaffold.

Research in crystal engineering has utilized the bicyclo[3.3.0]octane ring system as a prime example of a molecule with an "awkward shape." dissertation.com This term refers to a rigid molecular configuration that resists efficient packing in a crystal lattice. This inefficiency is not a drawback; rather, it is a design feature that encourages the formation of various crystalline forms, such as polymorphs, solvates, and co-crystals, by changing crystallization conditions. dissertation.com For instance, derivatives like 2,4,6,8-tetracarbomethoxybicyclo[3.3.0]octa-2,6-diene-3,7-diol have demonstrated the ability to form multiple polymorphic structures and a range of inclusion compounds with different solvents. dissertation.com This tunability of the solid-state structure is critical for developing materials with specific optical, electronic, or solubility properties.

Furthermore, the rigid and constrained nature of the cis-fused bicyclo[3.3.0]octane skeleton has been exploited to create templates for molecular self-assembly. A dicarboxamide derivative of octahydropentalene has been shown to form well-ordered two-dimensional layered structures through intermolecular hydrogen bonding. researchgate.net The fixed, non-planar geometry of the octahydropentalene core dictates the spatial orientation of the functional groups, guiding the formation of predictable supramolecular architectures. This templating effect is of significant interest for designing novel thin films, porous materials, and other organized molecular systems.

Investigations into Octahydropentalene Derivatives for Sustainable Aviation Fuels

The pursuit of sustainable aviation fuels (SAFs) with energy densities exceeding those of conventional jet fuels is a critical area of research. High-energy-density fuels are particularly valuable for volume-limited applications, such as in advanced aircraft and missiles, as they can increase range or payload capacity. mdpi.com The key to achieving higher energy density is to increase the volumetric net heat of combustion (NHOC). This is often accomplished by using molecules with compact, cyclic, or multicyclic structures, which pack more densely than linear alkanes. mdpi.comrsc.org

While direct synthesis of SAFs from octahydropentalene is an emerging area of investigation, the principles established from studies on other cyclic hydrocarbons, such as terpenes, provide a strong rationale for its potential. mdpi.comrsc.org Sesquiterpenes (C15 hydrocarbons), which are naturally occurring multicyclic compounds, have been hydrogenated and isomerized to produce high-density fuel candidates. rsc.org For example, hydrogenated derivatives of caryophyllene, a bicyclic sesquiterpene, have shown significant increases in fuel density. rsc.org

The octahydropentalene (C8H14) framework shares the desirable characteristics of being a compact, multicyclic hydrocarbon. Its hydrogenation to form bicyclo[3.3.0]octane would result in a saturated hydrocarbon with a higher density than corresponding straight-chain or monocyclic alkanes. The inherent ring strain in the fused five-membered ring system could also contribute to a higher heat of combustion. Therefore, functionalized octahydropentalene derivatives are being considered as potential platform molecules for the synthesis of high-density fuel components, which could be blended with other renewable fuels to meet the stringent performance requirements of aviation. techlinkcenter.org

Octahydropentalene Derivatives as Linker Molecules for Coordination Polymers and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. The geometry, rigidity, and functionality of the organic linker are paramount as they dictate the topology, pore size, and chemical properties of the resulting framework. The search for new linker molecules is driven by the desire to create MOFs with novel structures and functions for applications in gas storage, separation, and catalysis.

Octahydropentalene derivatives functionalized with coordinating groups, such as carboxylic acids, are promising candidates for use as linker molecules. The synthesis of dicarboxylic acids is a well-established field in organic chemistry, with methods available to produce them from various precursors, including diols. rsc.orgnih.govwipo.int A hypothetical octahydropentalene dicarboxylic acid would present a unique combination of properties for MOF construction.

The key advantages of an octahydropentalene-based linker would be its:

Rigid, Three-Dimensional Structure: Unlike common linear or planar linkers (e.g., terephthalic acid), the non-planar, bicyclic structure of octahydropentalene would provide a rigid and well-defined angular geometry. This can lead to the formation of complex, three-dimensional network topologies that are not accessible with simpler linkers.

Inherent Chirality: Functionalized octahydropentalene can be synthesized in enantiopure forms. The incorporation of such chiral linkers is a primary strategy for producing chiral MOFs, which are of great interest for enantioselective separations and asymmetric catalysis.

Tunable Length and Functionality: The octahydropentalene core can be further functionalized, allowing for the precise tuning of the linker's properties and the chemical environment within the MOF pores.

While the use of octahydropentalene derivatives as primary linkers in MOFs is still a prospective field, the principles of linker design strongly suggest their potential for creating a new generation of highly structured and functional coordination polymers.

Design and Synthesis of Chemically Active Scaffolds for Targeted Molecular Recognition Studies

Molecular recognition, the specific non-covalent interaction between two or more molecules, is the foundation of biological processes and a key principle in supramolecular chemistry. The design and synthesis of artificial scaffolds that can selectively bind to target molecules is a major goal, with applications ranging from sensing to catalysis. The rigid and structurally defined framework of octahydropentalene makes it an attractive scaffold for such purposes.

The constrained bicyclo[3.3.0]octane system can serve as a template to orient functional groups in a precise spatial arrangement, creating a pre-organized binding cavity for a specific guest molecule. researchgate.net This approach has been demonstrated by a dicarboxamide derivative of octahydropentalene, where the rigid scaffold enforces a conformation that facilitates self-assembly into a layered structure via hydrogen bonding, a fundamental molecular recognition event. researchgate.net

The utility of rigid bicyclic scaffolds in creating environments for chemical reactions has been successfully demonstrated with related structures. For example, cis-2,5-diaminobicyclo[2.2.2]octane, a different bicyclic diamine, has been used to synthesize chiral "salen" ligands. nih.gov Metal complexes of these ligands act as highly effective catalysts for asymmetric reactions, where the scaffold's rigid geometry creates a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov This work provides a powerful analogy for the potential of chiral, functionalized octahydropentalene derivatives to act as scaffolds for new asymmetric catalysts or chiral receptors.

By strategically placing functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings for π-stacking) onto the octahydropentalene framework, it is possible to design chemically active scaffolds tailored for the recognition of specific ions or small organic molecules. The inherent "awkward shape" of the bicyclo[3.3.0]octane core can be used to create unique cavities and clefts, enhancing the selectivity of the host-guest interaction. dissertation.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for octahydro-pentalene, and how do reaction conditions influence isomer distribution?

  • Octahydro-pentalene is typically synthesized via catalytic hydrogenation of pentalene derivatives (C₈H₆) under controlled pressure and temperature. For example, cis-octahydro-pentalene (CAS 1755-05-1) is obtained using palladium-based catalysts in a hydrogen atmosphere, while nickel catalysts may favor trans-isomers . Reaction solvent polarity and temperature gradients (e.g., 50–100°C) critically affect stereoselectivity, as evidenced by NMR and GC-MS analyses of product ratios .

Q. How can researchers distinguish between cis- and trans-octahydro-pentalene isomers using spectroscopic methods?

  • ¹H NMR : Cis-isomers exhibit characteristic coupling constants (J = 8–10 Hz) between axial hydrogens, while trans-isomers show smaller couplings (J < 4 Hz) due to dihedral angle differences.
  • Mass Spectrometry : Fragmentation patterns in EPA/NIH spectral databases (e.g., m/z 124 for molecular ion [C₈H₁₄]⁺) differ slightly between isomers due to bond strain variations .
  • IR Spectroscopy : Cis-isomers display higher C-H out-of-plane bending frequencies (~750 cm⁻¹) compared to trans (~720 cm⁻¹) .

Q. What experimental protocols ensure the stability of octahydro-pentalene during storage and handling?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to light, as UV irradiation can trigger retro-Diels-Alder reactions, regenerating unsaturated pentalene . Purity (>98%) is maintained via periodic GC-MS monitoring and distillation under reduced pressure .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the electronic and conformational properties of octahydro-pentalene?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately reproduces X-ray crystallographic data (e.g., bond lengths: 1.45–1.48 Å for C-C bridges) and predicts torsional barriers (~5 kcal/mol) for ring puckering . Molecular Dynamics (MD) simulations in solvent models (e.g., chloroform) reveal isomer interconversion pathways under thermal stress .

Q. What mechanistic insights explain the reactivity of octahydro-pentalene in Diels-Alder reactions?

  • The strained bicyclic structure enhances dienophile activity. Kinetic studies show that cis-octahydro-pentalene reacts 3× faster with maleic anhydride than the trans-isomer, attributed to pre-organized orbital alignment. Transition state calculations (MP2/cc-pVTZ) confirm a lower activation energy (ΔG‡ = 18 kcal/mol) for the cis form .

Q. How do substituents (e.g., methyl groups) alter the antiaromaticity and stability of octahydro-pentalene derivatives?

  • Methyl substitution at bridgehead positions (e.g., 2-methyl-octahydro-pentalene, CAS 17553-35-4) reduces antiaromatic character by disrupting π-conjugation. NICS (Nucleus-Independent Chemical Shift) calculations show decreased paratropicity (NICS(1) = +2.5 ppm vs. +8.5 ppm in parent pentalene) . Experimental validation involves comparative UV-Vis spectroscopy (λmax shifts from 280 nm to 320 nm upon methylation) .

Q. What contradictions exist between experimental and computational data on octahydro-pentalene’s thermodynamic stability?

  • Contradiction : DFT predicts cis-octahydro-pentalene is 1.2 kcal/mol more stable than trans, but calorimetric data suggest marginal differences (<0.5 kcal/mol).
  • Resolution : Solvent effects (e.g., entropy of solvation in cyclohexane) and lattice packing in crystallographic studies may account for discrepancies. Hybrid QM/MM simulations incorporating solvent molecules reconcile these differences .

Methodological Recommendations

  • Stereochemical Analysis : Combine NOESY (Nuclear Overhauser Effect Spectroscopy) with DFT-optimized structures to resolve ambiguous configurations .
  • Reaction Monitoring : Use in-situ FTIR to track hydrogenation progress and detect intermediate dihydro species .
  • Data Reproducibility : Adhere to EPA/NIH spectral database protocols for mass spectrometry calibration .

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